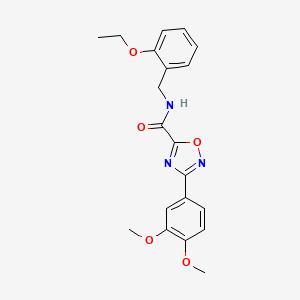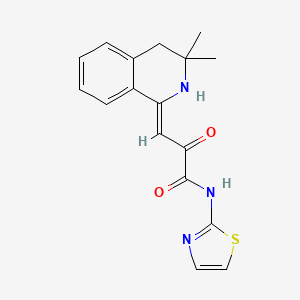![molecular formula C33H42N2O5 B11072122 4-[11-(3,5-di-tert-butyl-4-hydroxyphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B11072122.png)
4-[11-(3,5-di-tert-butyl-4-hydroxyphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{11-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]-3,3-DIMETHYL-1-OXO-1,2,3,4,5,11-HEXAHYDRO-10H-DIBENZO[B,E][1,4]DIAZEPIN-10-YL}-4-OXOBUTANOIC ACID is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as hydroxyl, tert-butyl, and oxobutanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{11-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]-3,3-DIMETHYL-1-OXO-1,2,3,4,5,11-HEXAHYDRO-10H-DIBENZO[B,E][1,4]DIAZEPIN-10-YL}-4-OXOBUTANOIC ACID typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the nitration of a precursor compound, followed by reduction and subsequent functional group modifications . The reaction conditions often require controlled temperatures, inert atmospheres, and specific catalysts to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards .
Chemical Reactions Analysis
Types of Reactions
4-{11-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]-3,3-DIMETHYL-1-OXO-1,2,3,4,5,11-HEXAHYDRO-10H-DIBENZO[B,E][1,4]DIAZEPIN-10-YL}-4-OXOBUTANOIC ACID undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of functional groups such as hydroxyl and oxobutanoic acid, which are reactive under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
4-{11-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]-3,3-DIMETHYL-1-OXO-1,2,3,4,5,11-HEXAHYDRO-10H-DIBENZO[B,E][1,4]DIAZEPIN-10-YL}-4-OXOBUTANOIC ACID has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-{11-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]-3,3-DIMETHYL-1-OXO-1,2,3,4,5,11-HEXAHYDRO-10H-DIBENZO[B,E][1,4]DIAZEPIN-10-YL}-4-OXOBUTANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,5-Di-tert-butyl-4-hydroxybenzoic acid: Shares similar structural features and functional groups.
Methyl 3,5-di-tert-butyl-4-hydroxybenzoate: Another related compound with similar chemical properties.
2,5-Di-tert-butyl-1,4-benzoquinone: Exhibits similar reactivity and applications in organic synthesis.
Uniqueness
4-{11-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]-3,3-DIMETHYL-1-OXO-1,2,3,4,5,11-HEXAHYDRO-10H-DIBENZO[B,E][1,4]DIAZEPIN-10-YL}-4-OXOBUTANOIC ACID is unique due to its complex structure, which provides distinct chemical and biological properties.
Properties
Molecular Formula |
C33H42N2O5 |
|---|---|
Molecular Weight |
546.7 g/mol |
IUPAC Name |
4-[6-(3,5-ditert-butyl-4-hydroxyphenyl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-5-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C33H42N2O5/c1-31(2,3)20-15-19(16-21(30(20)40)32(4,5)6)29-28-23(17-33(7,8)18-25(28)36)34-22-11-9-10-12-24(22)35(29)26(37)13-14-27(38)39/h9-12,15-16,29,34,40H,13-14,17-18H2,1-8H3,(H,38,39) |
InChI Key |
PNNVCVLIIPERJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)CCC(=O)O)C4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[4-(9H-fluoren-2-ylsulfamoyl)phenyl]ethyl}acetamide](/img/structure/B11072040.png)
![3-[(2-methoxybenzoyl)amino]-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11072042.png)

![6-{(E)-2-[3-(thiophen-2-yl)-1H-pyrazol-4-yl]ethenyl}-4-(trifluoromethyl)pyrimidin-2(1H)-one](/img/structure/B11072054.png)
![7'-Amino-2'-[(2-chlorobenzyl)thio]-2,4'-dioxo-1-prop-2-YN-1-YL-1,2,4',8'-tetrahydro-3'H-spiro[indole-3,5'-pyrido[2,3-D]pyrimidine]-6'-carbonitrile](/img/structure/B11072058.png)
![2-[4-(2,3-dichlorophenyl)-2,5-dioxo-3,4,5,6,7,8-hexahydroquinolin-1(2H)-yl]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile](/img/structure/B11072059.png)
![1-(1-methyl-4H-imidazo[1,5-a]benzimidazol-4-yl)ethanone](/img/structure/B11072060.png)

![4-bromo-N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B11072074.png)
![1-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B11072076.png)
![5'-(2-Methoxyphenyl)-3'-methyl-1-(2-morpholin-4-YL-2-oxoethyl)-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11072077.png)

![5-Ethyl-5-methyl-3-(thiophen-2-yl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B11072092.png)
![N-(3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)acetamide](/img/structure/B11072100.png)
